(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one
CAS No.: 82427-77-8
Cat. No.: VC20786384
Molecular Formula: C22H26O6
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
![(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one - 82427-77-8](/images/no_structure.jpg)
CAS No. | 82427-77-8 |
---|---|
Molecular Formula | C22H26O6 |
Molecular Weight | 386.4 g/mol |
IUPAC Name | (1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one |
Standard InChI | InChI=1S/C22H26O6/c1-12-15(13-6-17(24-2)21(27-5)18(7-13)25-3)8-14-10-22(12)11-19(26-4)16(23)9-20(22)28-14/h6-7,9,11-12,14-15H,8,10H2,1-5H3/t12-,14+,15+,22-/m1/s1 |
Standard InChI Key | JXWKCIXVIBYKKR-IRJBIMHASA-N |
Isomeric SMILES | C[C@@H]1[C@H](C[C@H]2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES | CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES | CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC |
Appearance | Powder |
Chemical Structure and Properties
Structural Features
The compound (1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one possesses several distinguishing structural features that contribute to its unique chemical identity. At its core is the 7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one scaffold, which consists of three fused rings with an oxygen atom incorporated into one of the rings. This oxatricyclic framework creates a rigid three-dimensional structure with specific spatial orientations. The molecule contains four stereogenic centers with defined configurations (1S,8S,10S,11R), which determine the precise three-dimensional arrangement of substituents around these carbon atoms.
A prominent structural element is the 3,4,5-trimethoxyphenyl group attached at position 10, which consists of a benzene ring with three methoxy (OCH₃) groups in a symmetrical arrangement. Additional functionalities include a methoxy group at position 3, a methyl group at position 11, and a ketone (C=O) group at position 4 within the diene system. The combination of these structural features results in a compound with potentially unique chemical reactivity and biological interactions. The presence of multiple oxygen-containing functional groups suggests potential for hydrogen bonding and other non-covalent interactions.
Identifiers and Nomenclature
For precise identification in chemical databases and literature, (1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one is associated with several standardized identifiers and notations. These identifiers are crucial for unambiguous reference to this specific molecular entity, particularly given the complexity of its structure and the presence of multiple stereogenic centers.
Identifier Type | Value |
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CAS Number | 82427-77-8 |
IUPAC Name | (1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one |
Standard InChI | InChI=1S/C22H26O6/c1-12-15(13-6-17(24-2)21(27-5)18(7-13)25-3)8-14-10-22(12)11-19(26-4)16(23)9-20(22)28-14/h6-7,9,11-12,14-15H,8,10H2,1-5H3/t12-,14+,15+,22-/m1/s1 |
Standard InChIKey | JXWKCIXVIBYKKR-IRJBIMHASA-N |
Isomeric SMILES | C[C@@H]1C@HC4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES | CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC |
The IUPAC name systematically describes the molecular structure according to established nomenclature rules, including stereochemical descriptors that specify the three-dimensional configuration at each stereogenic center. The InChI (International Chemical Identifier) provides a standardized text representation of the chemical structure, enabling digital processing and database searches. The InChIKey serves as a condensed, fixed-length version of the InChI, facilitating rapid database lookups and web searches. SMILES notations offer alternative text representations of the structure, with the Isomeric SMILES specifically encoding stereochemical information that is crucial for this compound.
Synthesis Methods
Synthetic Pathways
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